molecular formula C22H30FN3O2 B11359023 5-fluoro-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B11359023
M. Wt: 387.5 g/mol
InChI Key: JDCXAVAQABWEAZ-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the fluorine and methyl groups, and attachment of the piperazine moiety. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization to form the benzofuran ring.

    Introduction of the Fluorine and Methyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methylating agents.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine ring is introduced to the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C22H30FN3O2

Molecular Weight

387.5 g/mol

IUPAC Name

5-fluoro-3-methyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H30FN3O2/c1-16-18-14-17(23)6-7-19(18)28-20(16)21(27)24-15-22(8-4-3-5-9-22)26-12-10-25(2)11-13-26/h6-7,14H,3-5,8-13,15H2,1-2H3,(H,24,27)

InChI Key

JDCXAVAQABWEAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC3(CCCCC3)N4CCN(CC4)C

Origin of Product

United States

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